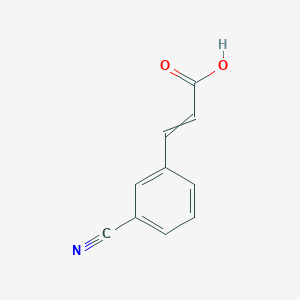

3-Cyanocinnamic acid

Description

BenchChem offers high-quality 3-Cyanocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-(3-cyanophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13) |

InChI Key |

WEYFZKRRQZYAJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyanocinnamic Acid via Knoevenagel Condensation

Introduction: The Strategic Importance of 3-Cyanocinnamic Acid

3-Cyanocinnamic acid, a bifunctional aromatic compound, represents a critical scaffold in contemporary drug discovery and materials science. Its unique molecular architecture, featuring a reactive carboxylic acid, a versatile cyano group, and a conjugated alkene system, renders it a highly valuable intermediate for the synthesis of a diverse array of complex molecules. From its role in the development of novel antifungal agents to its application as a matrix in advanced mass spectrometry techniques, the demand for a reliable and well-characterized synthesis of 3-cyanocinnamic acid is paramount.[1]

This technical guide provides an in-depth exploration of the synthesis of 3-cyanocinnamic acid through the Knoevenagel condensation, a classic yet powerful carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this reaction, present field-proven experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic transformation.

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction.[2] In the synthesis of 3-cyanocinnamic acid, the key reactants are 3-cyanobenzaldehyde and an active methylene compound, typically cyanoacetic acid. The reaction is generally catalyzed by a weak base, such as an amine.

The mechanism proceeds through several key steps:

-

Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of cyanoacetic acid, which is highly acidic due to the electron-withdrawing effects of both the cyano and carboxyl groups. This results in the formation of a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde. This step forms a transient alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or a protic solvent, to yield a β-hydroxy adduct.

-

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, leading to the formation of the α,β-unsaturated product, 3-cyanocinnamic acid. The formation of the conjugated system provides the thermodynamic driving force for this step.

Caption: Mechanistic pathway of the Knoevenagel condensation for the synthesis of 3-cyanocinnamic acid.

Experimental Protocols: A Practical Guide

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Below, we present two robust protocols for the synthesis of 3-cyanocinnamic acid, one employing a traditional amine base and another utilizing a more modern catalytic system.

Protocol 1: Classic Knoevenagel Condensation with Piperidine/Pyridine

This method is a well-established and reliable procedure for the synthesis of cinnamic acid derivatives. Pyridine serves as both a solvent and a base, while piperidine acts as a more potent basic catalyst.

Materials and Equipment:

-

3-Cyanobenzaldehyde

-

Cyanoacetic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-cyanobenzaldehyde (1.0 equivalent) and cyanoacetic acid (1.1 equivalents) in anhydrous pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 115°C) using a heating mantle or oil bath and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and piperidine and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any remaining salts and impurities.

-

Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. For higher purity, the crude 3-cyanocinnamic acid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Modern Approach with DABCO Catalysis

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective and milder base catalyst for the Knoevenagel condensation. This protocol often allows for shorter reaction times and simpler workup procedures.[3]

Materials and Equipment:

-

3-Cyanobenzaldehyde

-

Cyanoacetic acid

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethanol or an ionic liquid as solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-cyanobenzaldehyde (1.0 equivalent) and cyanoacetic acid (1.2 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add DABCO (0.2 equivalents) to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, if the product precipitates from the reaction mixture, it can be isolated by direct filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be triturated with water or a non-polar solvent to induce crystallization.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization if necessary.

Caption: General experimental workflow for the synthesis of 3-cyanocinnamic acid.

Data Presentation: Characterization of 3-Cyanocinnamic Acid

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key analytical data for 3-cyanocinnamic acid.

| Parameter | Value | Reference/Technique |

| Molecular Formula | C₁₀H₇NO₂ | - |

| Molecular Weight | 173.17 g/mol | [2] |

| CAS Number | 16642-93-6 | [1][2] |

| Appearance | White to off-white powder | Visual Inspection |

| Melting Point | Data not explicitly found | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| ¹H NMR | Data not explicitly found | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Data not explicitly found | Nuclear Magnetic Resonance Spectroscopy |

| IR (Infrared) Spectroscopy | Characteristic peaks for C≡N, C=O (acid), C=C (alkene), and aromatic C-H stretches are expected. | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Mass Spectrometry (MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight is expected. | Electrospray Ionization (ESI-MS) or other techniques |

| Purity | ≥95% | [2] |

Field-Proven Insights and Troubleshooting

-

Choice of Base: The basicity of the catalyst is crucial. Strong bases can lead to self-condensation of the aldehyde or other side reactions. Weak amine bases like piperidine, pyridine, and DABCO are generally preferred.

-

Solvent Effects: The choice of solvent can influence reaction rates and ease of workup. While pyridine is a traditional solvent, greener alternatives like ethanol or even water (with an appropriate catalyst) are being explored to improve the environmental footprint of the synthesis.

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures to drive the dehydration step. However, excessively high temperatures can lead to polymerization or degradation of the product. Optimization of the reaction temperature is key for achieving high yields.

-

Purification Strategy: Recrystallization is the most common method for purifying the final product. The choice of recrystallization solvent is critical and may require some experimentation to find the optimal system that provides good recovery of pure crystals. A mixture of a polar solvent (like ethanol) and a non-polar solvent (like water or hexane) is often effective.

-

Isomer Control: The Knoevenagel condensation typically yields the more thermodynamically stable (E)-isomer of the α,β-unsaturated acid due to steric considerations.

Conclusion and Future Outlook

The Knoevenagel condensation remains a highly effective and versatile method for the synthesis of 3-cyanocinnamic acid. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can achieve high yields of this valuable compound. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of 3-cyanocinnamic acid in a laboratory setting.

Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems. The use of heterogeneous catalysts, which can be easily recovered and reused, and the exploration of solvent-free reaction conditions are promising avenues for making the synthesis of 3-cyanocinnamic acid and its derivatives more sustainable.

References

-

Coompo Research Chemicals. 3-Cyanocinnamic Acid | 16642-93-6. [Link]

-

Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29699-29705. [Link]

-

Bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS, 12(1), 1-6. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Cyanocinnamic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the physicochemical properties of the (E) and (Z) isomers of 3-cyanocinnamic acid. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also field-proven insights into the experimental considerations and the causal relationships that govern the behavior of these compounds. Understanding these properties is paramount for their effective application in research and drug development, where factors like solubility, stability, and molecular configuration can significantly impact bioavailability and efficacy.

Introduction: The Significance of Isomerism in 3-Cyanocinnamic Acid

Cinnamic acid and its derivatives are a versatile class of organic compounds with broad applications in the pharmaceutical, cosmetic, and food industries.[1][2] The introduction of a cyano group at the 3-position of the phenyl ring, as in 3-cyanocinnamic acid, modulates the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics. 3-Cyanocinnamic acid exists as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond of the acrylic acid side chain.[3]

The spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers leads to distinct differences in their physical and chemical properties.[4][5] The (E)-isomer, with the phenyl and carboxyl groups on opposite sides of the double bond, is generally more stable than the (Z)-isomer, where these groups are on the same side.[4][5] This difference in stability and geometry has profound implications for their interaction with biological targets and their formulation as therapeutic agents. This guide will delve into a comparative analysis of these isomers, providing a foundational understanding for their synthesis, characterization, and application.

Comparative Physicochemical Properties

| Property | (E)-3-Cyanocinnamic Acid | (Z)-3-Cyanocinnamic Acid (Estimated) |

| Molecular Formula | C₁₀H₇NO₂[6] | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol [6] | 173.17 g/mol |

| IUPAC Name | (E)-3-(3-Cyanophenyl)prop-2-enoic acid[6] | (Z)-3-(3-Cyanophenyl)prop-2-enoic acid |

| Appearance | Solid | Colorless to pale yellow solid (based on (Z)-cinnamic acid)[7] |

| Melting Point | Not explicitly found | ~68 °C (based on (Z)-cinnamic acid) |

| Boiling Point | 357.9 ± 25.0 °C[6] | ~265.0-266.0 °C (based on (Z)-cinnamic acid)[7] |

| Solubility | Data not available | Estimated water solubility: 2911 mg/L @ 25 °C (based on (Z)-cinnamic acid)[7] |

| pKa | Data not available | Data not available |

| UV-Vis (λmax) | Expected to be at a longer wavelength than the (Z)-isomer | Expected to be at a shorter wavelength than the (E)-isomer[8] |

Structural and Spectroscopic Characterization

The differentiation and characterization of the (E) and (Z) isomers of 3-cyanocinnamic acid are critically dependent on spectroscopic techniques. The distinct spatial arrangements of the isomers give rise to unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers. The coupling constant (J-value) between the vinyl protons is characteristic of the geometry around the double bond.

-

(E)-isomer: The vinyl protons are in a trans configuration, resulting in a larger coupling constant, typically in the range of 12-18 Hz.

-

(Z)-isomer: The vinyl protons are in a cis configuration, leading to a smaller coupling constant, generally between 6-12 Hz.

¹³C NMR spectroscopy can also provide valuable information, with the chemical shifts of the carbons in the acrylic acid moiety and the phenyl ring being sensitive to the isomeric configuration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy allows for the identification of the key functional groups present in 3-cyanocinnamic acid. The spectra of both isomers will exhibit characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

C=O stretch of the carboxylic acid (strong band around 1680-1710 cm⁻¹)

-

C=C stretch of the alkene (around 1625-1640 cm⁻¹)

-

C≡N stretch of the cyano group (around 2220-2240 cm⁻¹)

-

C-H out-of-plane bending of the trans-alkene in the (E)-isomer (around 960-980 cm⁻¹)

The most significant difference for distinguishing the isomers via FTIR is the C-H out-of-plane bending vibration of the alkene. The (E)-isomer will show a distinct band in the 960-980 cm⁻¹ region, which is typically absent or much weaker in the (Z)-isomer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation of the phenyl ring, the double bond, and the carboxyl group results in strong UV absorption. Generally, the trans or (E)-isomer allows for better planarity and more effective π-orbital overlap, leading to a smaller HOMO-LUMO gap.[9] Consequently, the (E)-isomer is expected to absorb at a longer wavelength (λmax) compared to the (Z)-isomer.[8]

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of the 3-cyanocinnamic acid isomers.

Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10]

Protocol:

-

Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol, or a buffer solution of relevant pH).

-

Addition of Solute: Add an excess amount of the 3-cyanocinnamic acid isomer to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature water bath or incubator with agitation (e.g., on a shaker). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of the dissolved isomer can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality: Maintaining a constant temperature is crucial as solubility is highly temperature-dependent. Using an excess of the solid ensures that the solution reaches its saturation point, providing an accurate measure of equilibrium solubility.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

-

Solution Preparation: Accurately weigh a known amount of the 3-cyanocinnamic acid isomer and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point).

Causality: The pKa represents the pH at which the protonated and deprotonated forms of the carboxylic acid are present in equal concentrations. The titration curve provides a direct measurement of this equilibrium.

Caption: Workflow for pKa determination via potentiometric titration.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to study the thermal stability of the isomers.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the 3-cyanocinnamic acid isomer into an aluminum DSC pan.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The shape and area of the peak can also provide information about the purity of the sample.

Causality: The melting of a crystalline solid is an endothermic process, requiring an input of energy to break the crystal lattice. DSC measures the heat flow required to maintain the sample at the same temperature as a reference, allowing for the precise determination of this transition.

Synthesis and Isomerization Considerations

The synthesis of 3-cyanocinnamic acid typically proceeds through a Knoevenagel condensation or a related reaction. The choice of reaction conditions can influence the ratio of (E) and (Z) isomers produced. The (E)-isomer is generally the thermodynamically more stable product and is often formed preferentially.

The (Z)-isomer can be obtained through photochemical isomerization of the (E)-isomer. This involves dissolving the (E)-isomer in a suitable solvent and exposing it to UV radiation. The progress of the isomerization can be monitored by techniques like HPLC or ¹H NMR. The separation of the two isomers can be achieved by chromatography or fractional crystallization.

Self-Validation: It is crucial to protect solutions of the (Z)-isomer from light to prevent isomerization back to the more stable (E)-form. The purity and isomeric integrity of each batch should be confirmed by NMR and HPLC before use in further experiments.

Conclusion

The (E) and (Z) isomers of 3-cyanocinnamic acid possess distinct physicochemical properties that are a direct consequence of their geometric differences. A thorough understanding and characterization of these properties are essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination. By applying these methodologies and understanding the underlying principles, scientists can effectively harness the unique characteristics of each isomer for their specific research and development needs.

References

-

Doc Brown's Chemistry. (2026, January 17). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. [Link]

-

Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Link]

-

The Good Scents Company. (n.d.). (E)-cinnamic acid. [Link]

-

The Good Scents Company. (n.d.). (Z)-cinnamic acid. [Link]

-

ResearchGate. (2022, November). Cinnamamides: a review of research in the agrochemical field. [Link]

-

ACS Publications. (2021, January 22). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

Master Organic Chemistry. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). [Link]

-

ResearchGate. (n.d.). Structures of synthesized α-Cyanocinnamic acid derivatives and UV−vis...[Link]

-

CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. [Link]

-

ResearchGate. (n.d.). Solubilities of trans-cinnamic acid | Download Table. [Link]

-

ResearchGate. (2016, December 18). Synthesis and characterization of new derivatives of cinnamic acid. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.6: Sequence Rules - The E,Z Designation. [Link]

-

National Center for Biotechnology Information. (n.d.). Vibrational analysis of α-cyanohydroxycinnamic acid. [Link]

-

Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

-

National Center for Biotechnology Information. (n.d.). Multifunctional Cinnamic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Improving trans‐cinnamic acid production in a model cyanobacterium. [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

PubChem. (n.d.). cis-Cinnamic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. [Link]

-

MDPI. (n.d.). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. [Link]

-

SciELO. (2020, August 7). Blue Glow Sticks: Cinnamic Acids and Arylacrylonitriles with Liquid-Crystalline Properties and Highly Fluorescent. [Link]

-

ScienceDirect. (n.d.). Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer. [Link]

-

YouTube. (2019, November 18). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. [Link]

-

Indonesian Journal of Chemical Science and Technology. (2025, August 26). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. [Link]

-

ResearchGate. (n.d.). Solubility measurement of syringic acid, trans-cinnamic acid, p-coumaric acid, and vanillin constituent of Deverra DC. genus in (ethyl acetate + ethyl alcohol) mixtures: Thermodynamic modeling and preferential solvation. [Link]

-

ResearchGate. (2018, July 13). (PDF) An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

-

YouTube. (2021, October 28). A Level Chemistry Revision "E / Z Isomers". [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]

-

MDPI. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Link]

-

Wikipedia. (n.d.). Cinnamic acid. [Link]

-

National Center for Biotechnology Information. (2018, July 13). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

-

ResearchGate. (n.d.). (a) DSC results of the 0.3 curcumin:cinnamic acid cocrystal and...[Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. [Link]

-

National Center for Biotechnology Information. (2021, June 18). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

-

ResearchGate. (2025, August 8). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Nature. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 5. studymind.co.uk [studymind.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (Z)-cinnamic acid, 102-94-3 [thegoodscentscompany.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Solubility of 3-Cyanocinnamic acid in methanol versus acetonitrile

The following technical guide addresses the solubility characteristics of 3-Cyanocinnamic acid (3-CCA), synthesizing thermodynamic principles with practical laboratory protocols.

Methanol vs. Acetonitrile: Thermodynamic Drivers & Practical Applications[1]

Executive Summary

For researchers and process chemists, the choice between methanol (MeOH) and acetonitrile (ACN) for 3-Cyanocinnamic acid (3-CCA) is governed by the competing requirements of solvation capacity versus chromatographic selectivity .[1]

-

Solubility Superiority: Methanol is the thermodynamically preferred solvent for high-concentration stock solutions (>50 mg/mL estimated).[1] This is driven by its capacity to act as both a hydrogen bond donor and acceptor, stabilizing the carboxylic acid moiety and the cyano nitrogen.

-

Chromatographic Utility: Acetonitrile is the preferred mobile phase modifier for Reverse-Phase HPLC (RP-HPLC) due to lower viscosity and distinct dipolar interactions that prevent peak tailing often associated with the protic nature of methanol.[1]

Mechanistic Analysis: Solvation Thermodynamics

To understand the solubility differential, we must look beyond "like dissolves like" and apply Hansen Solubility Parameters (HSP) .

2.1 Structural Considerations of 3-CCA

3-Cyanocinnamic acid (

-

Carboxylic Acid (

): High polarity, H-bond donor (OH) and acceptor (C=O).[1] -

Cyano Group (

): Strong dipole, weak H-bond acceptor (N lone pair).[1] -

Cinnamic Backbone: Hydrophobic, aromatic

-system.[1]

2.2 Solvent Interaction Matrix

The solubility potential is defined by the distance (

| Parameter | Methanol (MeOH) | Acetonitrile (ACN) | Impact on 3-CCA |

| Dispersion ( | 15.1 | 15.3 | Neutral: Both solvents adequately solvate the aromatic backbone.[1] |

| Polarity ( | 12.3 | 18.0 | ACN Favored: ACN's high dipole moment interacts strongly with the polar -CN group of 3-CCA.[1] |

| H-Bonding ( | 22.3 | 6.1 | MeOH Favored: Critical Factor.[1] MeOH stabilizes the -COOH group via H-bonding.[1] ACN lacks H-bond donor capability.[1] |

| Dielectric Const.[1] ( | 33.0 | 37.5 | ACN has higher bulk polarity, but lacks the specific solvation mechanism for protons.[1] |

Solvation Pathway Visualization

The following diagram illustrates the competing solvation mechanisms.

Figure 1: Comparative solvation mechanisms showing Methanol's dual-mode interaction vs. Acetonitrile's dipole-limited interaction.[1]

Comparative Solubility Data (Analog-Derived)

Direct empirical data for 3-CCA is often proprietary.[1] The table below synthesizes data from close structural analogs (Trans-Cinnamic Acid and

| Solvent | Estimated Solubility (25°C) | Primary Interaction | Application Recommendation |

| Methanol | 40 - 60 mg/mL | H-Bonding + Dipole | Stock prep, Crystallization, Transfer solvent.[1] |

| Acetonitrile | 25 - 35 mg/mL | Dipole-Dipole | HPLC Mobile Phase, LC-MS injection solvent.[1] |

| Water | < 0.5 mg/mL | Hydrophobic Effect | Anti-solvent for precipitation.[1] |

| DMSO | > 100 mg/mL | Strong Dipole/H-Bond | "Universal" solvent for difficult solids (use sparingly due to viscosity).[1] |

Note: Estimates based on structural homology with

Standard Operating Procedure: Gravimetric Solubility Determination

Do not rely on literature values for critical formulations. Use this self-validating protocol to determine exact solubility for your specific lot of 3-CCA.

Objective: Determine saturation point (

5.1 Materials

-

3-Cyanocinnamic acid (Solid, >98% purity).[1]

-

0.22 µm PTFE Syringe Filters (Nylon is acceptable for MeOH, but PTFE is safer for broad compatibility).[1]

-

Thermomixer or temperature-controlled shaker.[1]

5.2 Protocol Workflow

-

Supersaturation: Weigh 100 mg of 3-CCA into two separate 1.5 mL Eppendorf tubes.

-

Solvent Addition: Add 1.0 mL of Methanol to Tube A and 1.0 mL of Acetonitrile to Tube B.

-

Equilibration: Vortex for 1 minute. Place in a Thermomixer at 25°C @ 800 RPM for 24 hours.

-

Filtration: Centrifuge at 10,000 RPM for 5 minutes. Quickly filter the supernatant through a 0.22 µm filter into a pre-weighed glass vial (

). -

Evaporation: Transfer exactly 0.5 mL of filtrate to the vial. Evaporate solvent under

stream or vacuum centrifuge. -

Quantification: Dry residue at 40°C for 2 hours. Weigh the vial with residue (

).[1]

Calculation:

Application Guide: HPLC & Synthesis

6.1 HPLC Method Development

While Methanol dissolves 3-CCA better, Acetonitrile is often preferred for chromatography.[1]

-

Viscosity: ACN/Water mixtures have lower backpressure than MeOH/Water, allowing higher flow rates.[1]

-

Selectivity: The

-electrons in the cyano group and the aromatic ring interact with the -

Peak Shape: If using ACN, ensure the mobile phase is acidified (0.1% Formic Acid or TFA).[1] 3-CCA (

) must be kept protonated to prevent peak tailing.[1]

6.2 Recrystallization Strategy

To purify 3-CCA from synthesis impurities:

-

Dissolve crude 3-CCA in hot Methanol (near boiling) to saturation.

-

Slowly add Water (anti-solvent) until turbidity persists.[1]

-

Cool slowly to 4°C. The difference in solubility gradients between MeOH and Water will force high-purity crystals to precipitate.[1]

References

-

Mota, F. L., et al. (2008).[1] "Solubility of Cinnamic Acid Derivatives in Organic Solvents." Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.).[1] 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link][1]

-

Bradley, J. C., et al. (2015).[1] "Open Solubility Dataset." Journal of Chemical & Engineering Data. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Cyanocinnamic Acid

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the arsenal of the modern chemist for the structural elucidation of organic molecules. For drug development professionals and researchers, an unambiguous understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity, metabolic fate, and potential for interaction with therapeutic targets. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of 3-cyanocinnamic acid, a substituted aromatic compound with applications in medicinal chemistry and materials science. By dissecting the predicted spectral data, we will demonstrate how the electronic environment of each nucleus shapes its magnetic resonance, offering a masterclass in spectral interpretation.

Molecular Architecture and its Spectroscopic Implications

3-Cyanocinnamic acid possesses a unique constellation of functional groups that dictate its NMR signature. The molecule is built upon a trans-cinnamic acid scaffold, featuring:

-

A carboxylic acid group (-COOH) , whose acidic proton is highly deshielded.

-

A trans-disubstituted alkene (-CH=CH-) , which gives rise to characteristic large coupling constants between the vinylic protons.

-

A 1,3-disubstituted benzene ring .

-

An electron-withdrawing cyano group (-C≡N) at the meta position, which significantly influences the electronic distribution and, consequently, the chemical shifts of the aromatic and vinylic nuclei.

Understanding the interplay of these features is crucial for the accurate assignment of the NMR signals. The electron-withdrawing nature of both the cyano and the vinyl carboxylic acid moieties will generally lead to a downfield shift for the aromatic protons and carbons compared to unsubstituted benzene.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 3-cyanocinnamic acid, we anticipate six distinct signals. The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can effectively solvate the carboxylic acid without engaging in rapid proton exchange that would broaden the -COOH signal.

-

Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens. It is expected to appear as a broad singlet far downfield, typically in the range of 12.0-13.0 ppm . Its broadness is a result of hydrogen bonding dynamics.

-

Vinylic Protons (Hᵦ, Hᵧ): The two protons on the carbon-carbon double bond are chemically distinct and couple to each other.

-

Hᵧ: This proton is attached to the carbon adjacent to the aromatic ring (the β-carbon). It is deshielded by the resonance effect of the carbonyl group and the aromatic ring. It is expected to appear as a doublet around 7.75 ppm .

-

Hᵦ: This proton is on the carbon adjacent to the carbonyl group (the α-carbon). It will appear further upfield than Hᵧ. It is anticipated as a doublet around 6.71 ppm .

-

Coupling: The coupling constant (J) between these two protons (³JHᵧHᵦ) is expected to be large, approximately 16.0 Hz , which is characteristic of a trans configuration across the double bond.

-

-

Aromatic Protons (H₂, H₄, H₅, H₆): The four protons on the benzene ring are all in unique chemical environments. The electron-withdrawing cyano and vinyl groups significantly influence their chemical shifts.

-

H₂: This proton is ortho to the cyano group and ortho to the vinyl group. It experiences strong deshielding from both and is expected to be the furthest downfield of the aromatic protons, appearing as a singlet or narrow triplet around 8.20 ppm .

-

H₆: This proton, ortho to the vinyl group and meta to the cyano group, will be significantly deshielded. It is predicted to appear as a doublet of doublets around 8.03 ppm .

-

H₄: This proton is para to the vinyl group and ortho to the cyano group. It will also be deshielded and is expected to appear as a doublet of doublets around 7.91 ppm .

-

H₅: This proton is meta to both substituents. It will experience less deshielding compared to the others and is expected to appear as a triplet around 7.72 ppm .

-

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals ten distinct signals, one for each carbon in 3-cyanocinnamic acid. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

-

Carbonyl Carbon (Cₐ): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 167.0 ppm in DMSO-d₆[1].

-

Vinylic Carbons (Cᵦ, Cᵧ):

-

Cᵧ: The β-carbon, attached to the aromatic ring, is deshielded by resonance and is expected at approximately 142.5 ppm .

-

Cᵦ: The α-carbon, adjacent to the carbonyl group, will appear further upfield, around 122.3 ppm .

-

-

Aromatic Carbons (C₁, C₂, C₃, C₄, C₅, C₆):

-

Quaternary Carbons (C₁, C₃): These carbons, which bear substituents, typically show weaker signals. C₁, attached to the vinyl group, is predicted around 136.0 ppm . C₃, attached to the cyano group, is expected around 112.5 ppm .

-

Protonated Carbons (C₂, C₄, C₅, C₆): The chemical shifts of these carbons are influenced by the meta-cyano substituent. C₂ is predicted at 134.4 ppm , C₄ at 131.2 ppm , C₅ at 130.5 ppm , and C₆ at 130.1 ppm .

-

-

Nitrile Carbon (Cₙ): The carbon of the cyano group has a characteristic chemical shift in the range of 110-125 ppm. For this molecule, it is predicted to be around 118.2 ppm [2].

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-cyanocinnamic acid in DMSO-d₆, referenced to TMS at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for 3-Cyanocinnamic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ (-COOH) | 12.5 | br s | - |

| H₂ | 8.20 | s | - |

| H₆ | 8.03 | dd | ~8.0, 1.5 |

| H₄ | 7.91 | dd | ~8.0, 1.5 |

| H₅ | 7.72 | t | ~8.0 |

| Hᵧ (-CH=) | 7.75 | d | 16.0 |

| Hᵦ (=CH-) | 6.71 | d | 16.0 |

Table 2: Predicted ¹³C NMR Data for 3-Cyanocinnamic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cₐ (C=O) | 167.0 |

| Cᵧ (-CH=) | 142.5 |

| C₁ | 136.0 |

| C₂ | 134.4 |

| C₄ | 131.2 |

| C₅ | 130.5 |

| C₆ | 130.1 |

| Cᵦ (=CH-) | 122.3 |

| Cₙ (-CN) | 118.2 |

| C₃ | 112.5 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and adherence to a standardized protocol.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-15 mg of 3-cyanocinnamic acid for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial[3].

-

Solvent Addition: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of DMSO-d₆ is recommended due to its excellent solubilizing power for carboxylic acids and its high boiling point[4].

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter.

-

Filtration and Transfer: To remove any microparticulates that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube[5]. The final solution height in the tube should be approximately 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the conventional standard for organic solvents and is defined as 0.00 ppm[6]. A sealed capillary containing TMS can be inserted into the NMR tube, or a small, known amount can be added directly to the solvent stock.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak shape.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) will be necessary to obtain adequate signal intensity.

-

Visualization of Structural Assignments

The following diagram provides a visual correlation between the molecular structure of 3-cyanocinnamic acid and its predicted ¹H and ¹³C NMR chemical shifts.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 3-Cyanocinnamic Acid.

Conclusion

This guide has presented a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-cyanocinnamic acid. By leveraging established principles of NMR spectroscopy and data from analogous compounds, we have assigned every proton and carbon signal, explaining the causal electronic and structural effects. The provided experimental protocol outlines a robust method for obtaining high-quality data, ensuring that researchers can confidently verify these predictions in a laboratory setting. This detailed spectral interpretation serves as a valuable resource for scientists working with this molecule, facilitating its identification, purity assessment, and further application in research and development.

References

-

Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. This source discusses modern machine learning approaches for NMR prediction. While not providing direct data, it underpins the validity of predictive methods. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra indicate that apoptosis-inducing 3-cyanocinnamic acid 47... [Figure]. This figure shows a partial experimental ¹H NMR spectrum of 3-cyanocinnamic acid. Available at: [Link]

-

Fábián, L., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure. This paper provides ¹³C NMR data for various cinnamic acids in DMSO, offering a baseline for predicting carbonyl shifts. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. This source discusses the electronic effects of substituents on the ¹³C NMR shifts of benzene rings. Available at: [Link]

-

Yale University Department of Chemistry. (n.d.). ¹H NMR: Intermediate Level, Spectrum 7. Answer: Cinnamic Acid. Provides assigned ¹H and ¹³C NMR data for cinnamic acid. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Describes software tools for predicting NMR spectra. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra (DMSO-d6) showing the effect of reaction time... [Figure]. This illustrates the use of DMSO-d₆ as a solvent for cinnamic acid derivatives. Available at: [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene.... Provides data on substituent effects in substituted benzenes, including the cyano group. Available at: [Link]

-

ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid.... Discusses calculated chemical shifts for cinnamic acid in DMSO. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Provides a comprehensive guide to preparing NMR samples, including the use of standards like TMS. Available at: [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles.... Details the electronic effects of the cyano group on proton chemical shifts. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Provides guidelines on sample quantities and solvent volumes. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. An online tool for predicting ¹H NMR spectra. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Provides experimental ¹H and ¹³C NMR data for various trans-cinnamic acids in DMSO-d₆. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Offers practical advice on preparing NMR samples. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Provides a table of typical ¹³C chemical shifts for various functional groups, including nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Provides typical chemical shift ranges for various carbon environments. Available at: [Link]

-

National Institutes of Health. (n.d.). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid.... Compares chemical shifts of various cinnamic acid derivatives. Available at: [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Provides detailed instructions on sample preparation, including filtration. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. An online tool for predicting ¹³C NMR spectra. Available at: [Link]

-

ResearchGate. (n.d.). Sample preparation. [Chapter]. Discusses various aspects of sample preparation for NMR of biological and chemical samples. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Documentation for a software tool capable of predicting ¹H and ¹³C NMR spectra. Available at: [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. A tutorial on predicting ¹³C NMR spectra based on structure. Available at: [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Forum discussion]. Provides links and recommendations for online NMR prediction tools. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. A machine learning-based online tool for predicting ¹³C NMR chemical shifts in various solvents. Available at: [Link]

Sources

Infrared spectroscopy analysis of 3-Cyanocinnamic acid functional groups

Executive Summary & Pharmaceutical Context

3-Cyanocinnamic acid (3-(3-cyanophenyl)prop-2-enoic acid) serves as a critical pharmacophore scaffold in the development of metabolic plasticity inhibitors, specifically targeting monocarboxylate transporters (MCTs) in oncology. Unlike its aliphatic analogs, the presence of the meta-cyano group on the phenyl ring introduces unique electronic withdrawal effects that modulate the reactivity of the acrylic acid tail.

This guide provides a rigorous protocol for the infrared (IR) spectroscopic validation of this intermediate. Correct interpretation of its vibrational signature is essential for verifying substitution patterns during the synthesis of tyrosine kinase inhibitors and preventing batch failure due to isomer contamination.

Critical Distinction: Do not confuse this analyte with

-cyano-4-hydroxycinnamic acid (CHCA), a common MALDI matrix. 3-Cyanocinnamic acid carries the nitrile group on the aromatic ring (meta position), not the alkene chain.

Experimental Methodology: Causality & Control

To achieve high-fidelity spectral data, the choice of sampling technique dictates the resolution of the nitrile and carbonyl regions.

Sampling Protocols

| Parameter | Method A: KBr Pellet (Transmission) | Method B: Diamond ATR (Reflectance) |

| Physics | Bulk transmission; Beer-Lambert linearity. | Evanescent wave penetration (~2 µm). |

| Why Use? | Gold Standard. Eliminates refractive index artifacts; highest resolution for sharp nitrile peaks. | High Throughput. Rapid ID; minimal sample prep. |

| Critical Step | Grind ratio 1:100 (Analyte:KBr). Press at 10 tons to fuse lattice. | Apply >80 N pressure to ensure intimate crystal contact. |

| Caveat | Hygroscopic KBr can introduce water bands (3400 cm⁻¹) masking the O-H stretch. | Peak intensities at high wavenumbers (Nitrile/OH) appear weaker due to |

The "Dry-State" Mandate

The carboxylic acid moiety of 3-cyanocinnamic acid forms strong intermolecular hydrogen-bonded dimers. Residual moisture disrupts this equilibrium, broadening the O-H stretch and shifting the C=O band.

-

Protocol: Dry analyte at 45°C under vacuum (10 mbar) for 4 hours prior to acquisition to collapse water bridges and standardize the dimer state.

Analytical Workflow Diagram

The following diagram outlines the decision logic for sample preparation and data processing.

Figure 1: Optimized workflow for minimizing hygroscopic interference and selecting the appropriate sampling modality.

Spectral Analysis: Functional Group Deconvolution

The IR spectrum of 3-cyanocinnamic acid is dominated by the interplay between the electron-withdrawing nitrile group and the conjugated acrylic acid system.

The Nitrile Beacon (C≡N)

The nitrile stretch is the most diagnostic peak for this molecule.[1]

-

Position: 2225–2240 cm⁻¹ (Sharp, Medium intensity).

-

Mechanistic Insight: In meta-substituted benzonitriles, the resonance interaction between the cyano group and the ring is weaker than in para-isomers. Consequently, the bond order remains high, keeping the frequency distinct from conjugated aliphatic nitriles (which appear lower, ~2210 cm⁻¹).

-

Validation Check: If this peak is absent, the cyano group has likely hydrolyzed to an amide or acid during synthesis.

The Conjugated Carboxyl System (COOH)

The acrylic acid tail exhibits "conjugation lowering"—the delocalization of

-

C=O Stretch: 1680–1700 cm⁻¹ (Strong).

-

Note: Non-conjugated acids appear at 1710+ cm⁻¹. The shift to ~1690 cm⁻¹ confirms the C=C-C=O conjugation.

-

-

O-H Stretch: 2500–3300 cm⁻¹ (Very Broad).[2]

-

Feature: Look for the "fermi resonance" shoulder or sub-peaks within this broad envelope, characteristic of carboxylic acid dimers.

-

The Alkene & Aromatic Backbone

Distinguishing the alkene C=C from the aromatic ring vibrations is critical for confirming the "cinnamic" structure.

-

Alkene C=C: ~1630 cm⁻¹ (Sharp).

-

This band is often sharper and more intense than the aromatic ring modes due to the dipole moment change across the polarized double bond.

-

-

Aromatic Ring Modes: 1450, 1580, 1600 cm⁻¹.

-

Meta-Substitution Fingerprint:

-

C-H Out-of-Plane Bending (Wag): ~680–690 cm⁻¹ and ~780–810 cm⁻¹.

-

These low-frequency bands are definitive for meta-disubstituted benzene rings.

-

Summary of Diagnostic Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Structural Cause |

| Nitrile | 2225 – 2240 | Medium, Sharp | Meta-substituted aromatic nitrile. | |

| Carboxyl | 2500 – 3300 | Broad, Variable | H-bonded dimer formation. | |

| Carbonyl | 1680 – 1700 | Strong | Conjugation with alkene lowers frequency. | |

| Alkene | 1620 – 1635 | Medium-Strong | Conjugated with phenyl ring and C=O. | |

| Aromatic | 680-690 & 780-810 | Strong | Diagnostic for meta-substitution. |

Vibrational Logic Diagram

The following diagram illustrates how electronic effects influence the observed peak positions.

Figure 2: Causal relationship between molecular electronic environment and spectral shifts.

Quality Control & Troubleshooting

In a drug development context, IR is often the first line of defense against process drift.

Common Failure Modes

-

Missing Nitrile Peak (2230 cm⁻¹):

-

Cause: Hydrolysis of the cyano group to a carboxylic acid (forming isophthalic acid derivative) or amide.

-

Action: Check for doublet N-H stretches at 3100-3500 cm⁻¹ (Amide) or loss of solubility.

-

-

Split Carbonyl Peak (1700 + 1720 cm⁻¹):

-

Cause: Mixture of free acid (monomer) and dimer, usually due to dilute solution or wet sample.

-

Action: Re-dry sample or run as a solid mull.

-

-

Broad Water Band (3400 cm⁻¹):

-

Cause: Wet KBr.

-

Action: Bake KBr powder at 110°C overnight before use.

-

Self-Validating Protocol

To ensure the spectrum is valid:

-

Verify Baseline: Transmission at 2000 cm⁻¹ should be >80% (for KBr).

-

Verify C=C/Aromatic Ratio: The alkene peak at 1630 cm⁻¹ should be distinct from the aromatic ring breathing at 1600 cm⁻¹. If they merge, resolution is too low.

References

-

National Institute of Standards and Technology (NIST). Cinnamic Acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Oct 2023).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

-

Mereddy, V. R., et al. (2019).[3] Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment.[3] Scientific Reports, 9, 18305. Available at: [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery and Application of Cyanocinnamic Acids: From Chemical Curiosities to Therapeutic Targets

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This in-depth guide provides a comprehensive historical and technical perspective on the discovery and evolution of cyanocinnamic acids. We will delve into their initial chemical synthesis, the seminal discoveries of their profound biological activities, and their subsequent development as critical tools in biomedical research and as promising therapeutic agents. This guide is structured to provide not just a chronological account, but also to illuminate the scientific reasoning and experimental insights that have shaped our understanding of these multifaceted compounds.

The Chemical Genesis: The Knoevenagel Condensation and the Birth of Cyanocinnamic Acids

The story of cyanocinnamic acids begins not with a biological question, but with a fundamental exploration of organic chemical reactions. The primary method for synthesizing these compounds is the Knoevenagel condensation , a reaction developed by the German chemist Emil Knoevenagel in 1894.[1][2] This reaction is a modification of the aldol condensation and involves the nucleophilic addition of a compound with an active hydrogen atom (in this case, a cyanoacetic acid derivative) to a carbonyl group (typically an aromatic aldehyde), followed by a dehydration reaction.[3]

The elegance of the Knoevenagel condensation lies in its ability to create carbon-carbon double bonds, forming the characteristic α,β-unsaturated structure of cinnamic acid derivatives. The presence of the electron-withdrawing cyano group (-C≡N) and the carboxylic acid group (-COOH) on the same carbon atom makes the methylene protons of cyanoacetic acid particularly acidic and thus ripe for removal by a weak base, initiating the reaction.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Figure 1: Synthesis of α-Cyano-4-hydroxycinnamic Acid.

While Knoevenagel's initial work in 1894 focused on the condensation of formaldehyde with diethylmalonate using diethylamine as a catalyst, the principles he established were quickly applied to a wide range of aldehydes and active methylene compounds, including cyanoacetic acid, by various researchers.[1] This paved the way for the creation of a diverse library of cyanocinnamic acid derivatives, initially of interest for their chemical properties and as intermediates in organic synthesis. For decades, these compounds remained largely in the domain of synthetic organic chemistry, their profound biological significance yet to be uncovered.

A Serendipitous Discovery: Unveiling the Biological Activity of α-Cyano-4-hydroxycinnamic Acid (CHCA)

The trajectory of cyanocinnamic acids took a dramatic turn in the mid-1970s, thanks to the meticulous work of Dr. Andrew P. Halestrap and his colleagues. In a landmark 1975 paper published in the Biochemical Journal, Halestrap identified α-cyano-4-hydroxycinnamic acid (CHCA) as a potent inhibitor of the mitochondrial pyruvate carrier (MPC) .[4] This discovery was not the result of a targeted drug discovery program but rather a fundamental investigation into the transport of metabolites across the mitochondrial inner membrane.

The Experimental Insight: Halestrap's "Inhibitor-Stop" Technique

At the time, studying the kinetics of mitochondrial transporters was a significant challenge. To overcome this, Halestrap employed an "inhibitor-stop" technique. The core principle of this method was to allow mitochondria to take up radiolabeled pyruvate for a specific time and then rapidly halt the transport process using a potent inhibitor before measuring the accumulated radioactivity inside the mitochondria.

Experimental Protocol: Halestrap's "Inhibitor-Stop" Assay for Mitochondrial Pyruvate Transport (Conceptual Reconstruction)

-

Mitochondrial Isolation: Isolate intact mitochondria from rat liver or heart tissue via differential centrifugation.

-

Incubation Medium: Prepare an incubation buffer containing the necessary salts and substrates, but initially lacking pyruvate. Maintain the temperature at a low level (e.g., 6°C) to minimize pyruvate decarboxylation by mitochondrial enzymes.

-

Initiation of Transport: Add radiolabeled [¹⁴C]pyruvate to the mitochondrial suspension to initiate transport.

-

Inhibition and Termination: After a precise time interval, rapidly add a solution of α-cyano-4-hydroxycinnamic acid to halt pyruvate transport.

-

Separation: Quickly separate the mitochondria from the incubation medium, for example, by centrifugation through a layer of silicone oil.

-

Quantification: Measure the amount of [¹⁴C]pyruvate that was transported into the mitochondria using liquid scintillation counting.

Using this approach, Halestrap demonstrated that CHCA was a non-competitive inhibitor of the MPC with a Kᵢ of 6.3 µM.[4] He also meticulously tested various analogues of CHCA to elucidate the key structural features required for inhibition, identifying the α-cyanopropenoate group and a hydrophobic aromatic side chain as crucial for activity.[4] This pioneering work provided the first specific pharmacological tool to study the role of mitochondrial pyruvate transport in cellular metabolism.

dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", label="Key Discoveries in Cyanocinnamic Acid Research", labelloc=t, fontsize=16]; node [style="filled", fontname="Arial", fontsize=12, shape=box, rounded=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Figure 2: A Timeline of Key Milestones.

Expanding the Horizon: From Mitochondrial Pyruvate Carrier to Monocarboxylate Transporters

While Halestrap's initial work focused on the mitochondrial pyruvate carrier, subsequent research revealed that CHCA and its analogues also inhibit a family of plasma membrane transporters known as monocarboxylate transporters (MCTs) . MCTs are responsible for the transport of important metabolites like lactate, pyruvate, and ketone bodies across the cell membrane.

This broader activity profile of cyanocinnamic acids opened up new avenues of research, particularly in the field of cancer metabolism. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. To avoid intracellular acidification, cancer cells upregulate MCTs, particularly MCT1 and MCT4, to export lactate. By inhibiting these transporters, cyanocinnamic acid derivatives can trap lactate inside cancer cells, leading to a drop in intracellular pH and ultimately, cell death.[5][6]

This realization spurred the development of more potent and selective MCT inhibitors based on the cyanocinnamic acid scaffold. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring, such as the addition of N,N-dialkyl/diaryl groups and methoxy groups, can significantly enhance inhibitory activity against MCT1 and MCT4.[3][5] These efforts have led to the discovery of dual MCT1/MCT4 inhibitors with low nanomolar potency, which are currently being investigated as potential anticancer agents.[3]

| Compound | Target(s) | Key Features |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | MPC, MCT1, MCT4 | The foundational, non-selective inhibitor. |

| 2-Methoxy-4-N,N-dialkyl cyanocinnamic acids | MCT1, MCT4 | Increased potency against plasma membrane MCTs.[3] |

| Silyl cyanocinnamic acid derivatives | MCT1 | Enhanced cell proliferation inhibition compared to CHCA.[4][7] |

| AZD3965 | MCT1 | A potent and selective MCT1 inhibitor developed from a different chemical scaffold, but its development was informed by the early work on CHCA.[8] |

A Paradigm Shift in Proteomics: The Emergence of CHCA as a MALDI Matrix

In a parallel line of discovery, α-cyano-4-hydroxycinnamic acid found an entirely different but equally impactful application in the field of analytical chemistry. In 1992, Ronald C. Beavis and Brian T. Chait reported the use of CHCA as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry .[9] This technique revolutionized the analysis of large biomolecules, particularly proteins and peptides.

In MALDI-MS, the analyte is co-crystallized with a matrix compound, such as CHCA. When a laser is fired at the crystal, the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. CHCA proved to be an excellent matrix for peptides and smaller proteins due to its strong absorption at the wavelength of nitrogen lasers (337 nm) and its ability to form fine crystals that effectively incorporate the analyte.[10][11]

Workflow: Peptide Mass Fingerprinting using CHCA as a MALDI Matrix

-

Protein Digestion: The protein of interest is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.

-

Sample Preparation: A small amount of the peptide mixture is mixed with a saturated solution of CHCA in an organic solvent.

-

Co-crystallization: The mixture is spotted onto a MALDI target plate and allowed to dry, forming a solid co-crystal of the peptides and CHCA.

-

MALDI-MS Analysis: The target plate is inserted into the mass spectrometer. A pulsed laser is fired at the sample spot, causing the desorption and ionization of the peptides.

-

Mass Measurement: The mass-to-charge ratio of the ionized peptides is measured by the mass analyzer.

-

Database Searching: The resulting peptide mass list is compared against protein sequence databases to identify the original protein.

dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Figure 3: MALDI-MS Workflow for Protein Identification.

The discovery of CHCA as a MALDI matrix was a pivotal moment in the development of proteomics, enabling high-throughput protein identification and characterization.

The Future of Cyanocinnamic Acids: From Bench to Bedside

The journey of cyanocinnamic acids, from their synthesis via a classic organic reaction to their central role in understanding cellular metabolism and their application in cutting-edge analytical techniques, is a testament to the interconnectedness of scientific disciplines. The foundational work on CHCA as a metabolic inhibitor has paved the way for the development of a new class of anticancer drugs that target the metabolic vulnerabilities of tumors.[5][6] The continued exploration of cyanocinnamic acid derivatives and other MCT inhibitors holds immense promise for the future of cancer therapy and the treatment of other metabolic diseases.

References

- Beavis, R. C., & Chait, B. T. (1992). α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry. Organic Mass Spectrometry, 27(2), 156-158.

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved February 5, 2026, from [Link]

-

150th Birthday: Emil Knoevenagel - ChemistryViews. (2015, June 18). Retrieved February 5, 2026, from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

-

4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC. (2008, August 26). Retrieved February 5, 2026, from [Link]

- Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85-96.

-

Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. (2019, March 22). Retrieved February 5, 2026, from [Link]

-

Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PubMed. (2019, December 4). Retrieved February 5, 2026, from [Link]

-

MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

The mechanism of the inhibition of the mitochondrial pyruvate transportater by alpha-cyanocinnamate derivatives - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Exploring monocarboxylate transporter inhibition for cancer treatment. (2024, February 23). Retrieved February 5, 2026, from [Link]

-

Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC - NIH. (2014, October 3). Retrieved February 5, 2026, from [Link]

-

Molecular basis of pyruvate transport and inhibition of the human mitochondrial pyruvate carrier - PMC. (2025, April 18). Retrieved February 5, 2026, from [Link]

-

Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport - AACR Journals. (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) Identification of the mitochondrial pyruvate carrier in Saccharomyces cerevisiae. (2025, August 6). Retrieved February 5, 2026, from [Link]

-

Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - NIH. (2019, December 4). Retrieved February 5, 2026, from [Link]

-

α-Cyano-4-hydroxycinnamic acid - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

-

a-Cyano-4-hydroxycinnamic acid, 1g - Bruker Store. (n.d.). Retrieved February 5, 2026, from [Link]

-

Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds - ResearchGate. (2025, November 11). Retrieved February 5, 2026, from [Link]

-

Recent developments of human monocarboxylate transporter (hMCT) inhibitors as anticancer agents | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry | Request PDF - ResearchGate. (2025, August 7). Retrieved February 5, 2026, from [Link]

-

Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry | Request PDF - ResearchGate. (2025, August 6). Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 10. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. historyofscience.com [historyofscience.com]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a diverse class of phenolic compounds ubiquitously found throughout the plant kingdom.[1][2][3] As key intermediates in the biosynthesis of a vast array of secondary metabolites, they play crucial roles in plant physiology, including growth, development, defense mechanisms, and reproduction.[2] Their well-documented pharmacological activities, ranging from antioxidant and antimicrobial to anti-inflammatory and anticancer properties, have positioned them as promising candidates for drug discovery and development.[1][4][5][6] This technical guide provides a comprehensive overview of the natural occurrence of cinnamic acid derivatives, delves into the intricate details of their biosynthesis via the shikimate and phenylpropanoid pathways, and offers detailed experimental protocols for their extraction, characterization, and the enzymatic assays of key biosynthetic enzymes.

Natural Distribution of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are widespread in the plant kingdom, occurring in fruits, vegetables, and flowers.[1] They can be found in both free form and as esters or glycosides.[3] The name "cinnamic" itself is derived from the cinnamon tree (Cinnamomum zeylanicum), a rich source of these compounds.[2][3]

Notable dietary sources of cinnamic acid derivatives include:

-

Fruits: Apples, pears, berries, citrus fruits, and grapes[3]

-

Vegetables: Coffee beans, tea leaves, cocoa, spinach, beetroot, and tomatoes[3]

-

Spices and Herbs: Cinnamon, basil, and thyme

The specific derivatives found can vary significantly between plant species and even different plant tissues. Common naturally occurring cinnamic acid derivatives include caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid.[7][8] These compounds contribute to the sensory properties of many foods and are consumed as part of a regular diet.[1]

Table 1: Prominent Natural Cinnamic Acid Derivatives and Their Sources

| Cinnamic Acid Derivative | Chemical Structure | Notable Natural Sources | Reported Pharmacological Activities |

| Cinnamic Acid | C9H8O2 | Cinnamon, Balsam of Peru, Storax[3] | Antimicrobial, Antifungal, Antioxidant[4] |

| p-Coumaric Acid | C9H8O3 | Tomatoes, Carrots, Garlic, Peanuts | Antioxidant, Anti-inflammatory[9] |

| Caffeic Acid | C9H8O4 | Coffee, Artichokes, Berries | Antioxidant, Anti-inflammatory, Antiviral[9][10] |

| Ferulic Acid | C10H10O4 | Grains (wheat, rice), Oranges, Coffee | Antioxidant, Neuroprotective, Antidiabetic[4] |

| Sinapic Acid | C11H12O5 | Mustard seeds, Broccoli, Kale | Antioxidant, Anti-inflammatory, Anticancer |

Biosynthesis of Cinnamic Acid Derivatives: A Two-Act Play

The biosynthesis of cinnamic acid derivatives is a well-orchestrated process that begins with primary metabolism and funnels carbon into the production of a vast array of specialized molecules. This journey can be broadly divided into two major acts: the Shikimate Pathway and the Phenylpropanoid Pathway.

Act I: The Shikimate Pathway - Gateway to Aromaticity

The shikimate pathway is the central metabolic route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, bacteria, algae, and fungi.[11][12] This seven-step pathway converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a critical branch-point intermediate.[11][13]

The key steps of the shikimate pathway leading to phenylalanine are:

-

Condensation: PEP and E4P are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

-

Cyclization and Dehydration: A series of enzymatic reactions leads to the formation of shikimate.

-

Phosphorylation and Enolpyruvyl Transfer: Shikimate is converted to chorismate.

-

Conversion to Phenylalanine: Chorismate is then converted to prephenate, which is subsequently transformed into phenylalanine.

Act II: The Phenylpropanoid Pathway - Diversification of Structure and Function

The phenylpropanoid pathway is the starting point for the synthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, stilbenes, and, importantly, cinnamic acid and its derivatives.[2][13][14] The pathway commences with the aromatic amino acid L-phenylalanine, the product of the shikimate pathway.